2,5,5-Trimethyl-2-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)-4-thiazolidinecarboxylic acid
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Overview
Description
2,5,5-Trimethyl-2-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)-4-thiazolidinecarboxylic acid is a complex organic compound that belongs to the thiazolidine family This compound is characterized by its unique structure, which includes a thiazolidine ring, a piperazine moiety, and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethyl-2-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)-4-thiazolidinecarboxylic acid typically involves multiple steps:
Formation of the Thiazolidine Ring: The initial step involves the cyclization of a suitable precursor to form the thiazolidine ring. This can be achieved through the reaction of a thiol with an aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction. This involves reacting a suitable piperazine derivative with an intermediate compound containing a leaving group.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5,5-Trimethyl-2-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)-4-thiazolidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5,5-Trimethyl-2-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)-4-thiazolidinecarboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,5,5-Trimethyl-2-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)-4-thiazolidinecarboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2,5,5-Trimethyl-4-thiazolidinecarboxylic acid: Lacks the piperazine moiety.
2-(4-Methyl-1-piperazinyl)-2-oxoethyl derivatives: Similar structure but different functional groups.
Uniqueness
Structural Complexity: The presence of both the thiazolidine ring and piperazine moiety makes it unique.
Properties
CAS No. |
85486-56-2 |
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Molecular Formula |
C14H25N3O3S |
Molecular Weight |
315.43 g/mol |
IUPAC Name |
2,5,5-trimethyl-2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C14H25N3O3S/c1-13(2)11(12(19)20)15-14(3,21-13)9-10(18)17-7-5-16(4)6-8-17/h11,15H,5-9H2,1-4H3,(H,19,20) |
InChI Key |
GBUMGLXNBYBLHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(NC(S1)(C)CC(=O)N2CCN(CC2)C)C(=O)O)C |
Origin of Product |
United States |
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